molecular formula C13H16BrNO3 B8171908 Methyl 1-(3-bromo-5-methoxybenzyl)azetidine-3-carboxylate

Methyl 1-(3-bromo-5-methoxybenzyl)azetidine-3-carboxylate

Cat. No.: B8171908
M. Wt: 314.17 g/mol
InChI Key: KJDGNRRAKMILIZ-UHFFFAOYSA-N
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Description

Methyl 1-(3-bromo-5-methoxybenzyl)azetidine-3-carboxylate is a synthetic organic compound that belongs to the class of azetidine derivatives This compound is characterized by the presence of a bromine atom and a methoxy group attached to a benzyl ring, which is further connected to an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(3-bromo-5-methoxybenzyl)azetidine-3-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Methoxylation: The methoxy group is introduced via a methoxylation reaction, often using methanol and a suitable catalyst.

    Azetidine Ring Formation: The azetidine ring is formed through a cyclization reaction, which can be achieved using various cyclizing agents and conditions.

    Esterification: The final step involves the esterification of the carboxylate group using methanol and an acid catalyst to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(3-bromo-5-methoxybenzyl)azetidine-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide, thiols, and amines. Conditions typically involve the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and catalysts such as palladium.

    Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.

    Hydrolysis: Acidic or basic conditions, using hydrochloric acid (HCl) or sodium hydroxide (NaOH), are employed for hydrolysis reactions.

Major Products Formed

    Substitution Reactions: Products include various substituted azetidine derivatives.

    Oxidation and Reduction: Products include oxidized or reduced forms of the original compound.

    Hydrolysis: The major products are the corresponding carboxylic acid and methanol.

Scientific Research Applications

Methyl 1-(3-bromo-5-methoxybenzyl)azetidine-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of Methyl 1-(3-bromo-5-methoxybenzyl)azetidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups play a crucial role in its binding affinity and specificity towards these targets. The azetidine ring structure contributes to its stability and reactivity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-(3-bromo-5-methoxybenzyl)azetidine-3-carboxylate: Characterized by the presence of a bromine atom and a methoxy group on the benzyl ring.

    Methyl 1-(3-chloro-5-methoxybenzyl)azetidine-3-carboxylate: Similar structure but with a chlorine atom instead of bromine.

    Methyl 1-(3-bromo-5-hydroxybenzyl)azetidine-3-carboxylate: Similar structure but with a hydroxy group instead of a methoxy group.

Uniqueness

This compound is unique due to the specific combination of bromine and methoxy groups, which impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

IUPAC Name

methyl 1-[(3-bromo-5-methoxyphenyl)methyl]azetidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO3/c1-17-12-4-9(3-11(14)5-12)6-15-7-10(8-15)13(16)18-2/h3-5,10H,6-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJDGNRRAKMILIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CN2CC(C2)C(=O)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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